molecular formula C11H6F2O2 B12949878 5,7-Difluoro-2-naphthoic acid

5,7-Difluoro-2-naphthoic acid

Cat. No.: B12949878
M. Wt: 208.16 g/mol
InChI Key: HTIULSLCAVNIJC-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the naphthalene ring, and a carboxylic acid group at the 2nd position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-naphthoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, influencing their activity. The compound’s fluorine atoms can enhance its binding affinity to targets through hydrogen bonding and hydrophobic interactions . Additionally, the naphthoic acid moiety can intercalate into DNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoro-2-naphthoic acid is unique due to the presence of fluorine atoms, which significantly alter its chemical behavior and enhance its reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C11H6F2O2

Molecular Weight

208.16 g/mol

IUPAC Name

5,7-difluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6F2O2/c12-8-4-7-3-6(11(14)15)1-2-9(7)10(13)5-8/h1-5H,(H,14,15)

InChI Key

HTIULSLCAVNIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)F

Origin of Product

United States

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